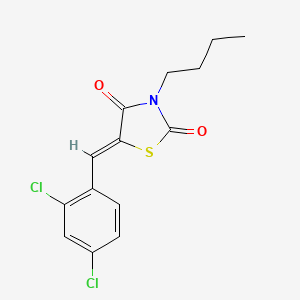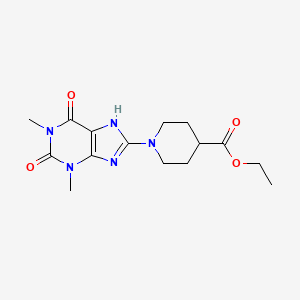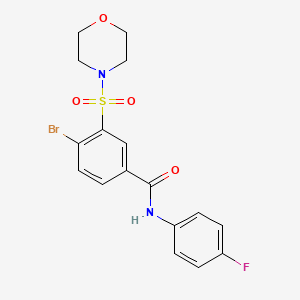![molecular formula C20H22N2O4 B5984497 4-{[3-(Tert-butylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5984497.png)
4-{[3-(Tert-butylcarbamoyl)phenyl]carbamoyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(Tert-butylcarbamoyl)phenyl]carbamoyl}phenyl acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl acetate group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Tert-butylcarbamoyl)phenyl]carbamoyl}phenyl acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or boron reagents, to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-(Tert-butylcarbamoyl)phenyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
4-{[3-(Tert-butylcarbamoyl)phenyl]carbamoyl}phenyl acetate has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: The compound’s reactivity and stability make it valuable in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-{[3-(Tert-butylcarbamoyl)phenyl]carbamoyl}phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[3-(Tert-butylcarbamoyl)phenyl]carbamoyl}phenyl methanol
- 4-{[3-(Tert-butylcarbamoyl)phenyl]carbamoyl}phenyl chloride
- 4-{[3-(Tert-butylcarbamoyl)phenyl]carbamoyl}phenyl bromide
Uniqueness
Compared to similar compounds, 4-{[3-(Tert-butylcarbamoyl)phenyl]carbamoyl}phenyl acetate is unique due to the presence of the acetate group, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications where ester functionality is desired, such as in the synthesis of esters and amides .
Propriétés
IUPAC Name |
[4-[[3-(tert-butylcarbamoyl)phenyl]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)26-17-10-8-14(9-11-17)18(24)21-16-7-5-6-15(12-16)19(25)22-20(2,3)4/h5-12H,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXVWIQDQQXLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-benzyl-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]methanol](/img/structure/B5984423.png)
![ethyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5984438.png)

![2-methoxy-4-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propyl]phenol](/img/structure/B5984452.png)
![2-[(1-methylpiperidin-4-yl)methyl]-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5984457.png)

![2-{1-(cyclohexylmethyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5984470.png)
![1-(2-fluorobenzyl)-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984477.png)
![2-(4-methoxybenzyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5984483.png)

![methyl 6-[(4-phenylpiperazin-1-yl)sulfonyl]-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5984518.png)
![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984523.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5984530.png)
![N-(4-FLUOROPHENYL)-4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B5984538.png)
